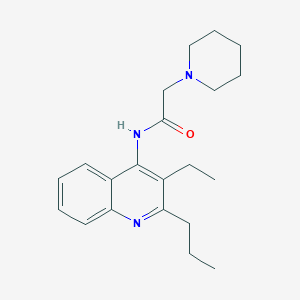

N-(3-ethyl-2-propylquinolin-4-yl)-2-(piperidin-1-yl)acetamide

Description

N-(3-ethyl-2-propylquinolin-4-yl)-2-(piperidin-1-yl)acetamide is a quinoline-based acetamide derivative featuring a substituted quinoline core (3-ethyl-2-propyl groups at positions 3 and 2, respectively) and a piperidine moiety linked via an acetamide bridge.

Properties

Molecular Formula |

C21H29N3O |

|---|---|

Molecular Weight |

339.5 g/mol |

IUPAC Name |

N-(3-ethyl-2-propylquinolin-4-yl)-2-piperidin-1-ylacetamide |

InChI |

InChI=1S/C21H29N3O/c1-3-10-18-16(4-2)21(17-11-6-7-12-19(17)22-18)23-20(25)15-24-13-8-5-9-14-24/h6-7,11-12H,3-5,8-10,13-15H2,1-2H3,(H,22,23,25) |

InChI Key |

BZQBQHZFLANGHH-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC2=CC=CC=C2C(=C1CC)NC(=O)CN3CCCCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethyl-2-propylquinolin-4-yl)-2-(piperidin-1-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

Alkylation: The quinoline core can be alkylated using ethyl and propyl halides under basic conditions to introduce the ethyl and propyl groups.

Acylation: The piperidine ring can be introduced through an acylation reaction using piperidine and acetic anhydride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core, using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions could be performed on the quinoline core or the acetamide group using reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions could occur at the quinoline core or the piperidine ring using various nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce reduced quinoline derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studying its interactions with biological macromolecules.

Medicine: Investigating its potential as a therapeutic agent for various diseases.

Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-ethyl-2-propylquinolin-4-yl)-2-(piperidin-1-yl)acetamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline-Based Acetamide Derivatives

Compounds with a quinoline core and acetamide-linked nitrogen heterocycles are prevalent in patent literature (). Key examples include:

Key Observations :

- The target compound’s 3-ethyl-2-propyl substituents likely enhance lipophilicity compared to cyano or ether-containing analogs, favoring passive diffusion across biological membranes.

- Piperidine vs.

Non-Quinoline Acetamide Derivatives

Pyrimidine and Pyridine-Based Analogues

Examples from –4 and 12 include:

Key Observations :

- The morpholine sulfonyl group in introduces strong polarity, contrasting with the target compound’s alkyl-substituted quinoline. This difference may translate to distinct ADME profiles.

- Pyrimidine-based analogs () often target kinases, suggesting the target compound could share similar applications if the quinoline scaffold interacts with analogous binding pockets .

Benzothiazole and Aryl Acetamides

and highlight benzothiazole derivatives:

Key Observations :

Piperidine vs. Piperazine Modifications

Piperazine-containing analogs (e.g., ) differ in basicity and hydrogen-bonding capacity compared to piperidine:

Implications : Piperidine’s higher basicity may enhance membrane penetration, while piperazine’s solubility favors aqueous environments .

Biological Activity

N-(3-ethyl-2-propylquinolin-4-yl)-2-(piperidin-1-yl)acetamide is a synthetic compound belonging to the class of quinoline derivatives. Its unique structure, comprising a quinoline moiety linked to a piperidine group via an acetamide functional group, suggests potential for diverse biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₈H₂₃N₃

- Molecular Weight : 339.47 g/mol

- Structural Features : The compound features a quinoline backbone, which is known for various biological activities, and a piperidine ring that may enhance its pharmacological profile.

Biological Activity Overview

This compound has been investigated for several biological activities:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various microbial strains.

- Anticancer Properties : Quinoline derivatives are often explored for their potential in cancer therapy due to their ability to induce apoptosis in cancer cells.

- Anti-inflammatory Effects : The piperidine component may contribute to anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

The mechanisms underlying the biological activities of this compound can be attributed to its interaction with various biological targets:

- GABA Receptor Modulation : Compounds structurally related to this compound have been shown to modulate GABA_A receptors, which play a crucial role in neurotransmission and could influence anxiety and seizure disorders .

Comparative Analysis of Related Compounds

To better understand the potential of this compound, it is useful to compare it with similar compounds in terms of structure and biological activity.

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 2-(3-Ethylquinolin-4-yloxy)-N-piperidinacetamide | C₁₇H₂₂N₂O | Antimicrobial |

| 4-Amino-N-(3-propoxyquinolin-4-yloxy)acetamide | C₁₇H₂₂N₂O | Anticancer |

| 6-Methoxy-N-piperidin-acetamide | C₁₄H₁₉N₃O | Anti-inflammatory |

This table highlights the structural diversity within the quinoline class while emphasizing how different substituents can influence pharmacological profiles.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of quinoline derivatives, including this compound. For instance:

- Synthesis and Biological Evaluation : A study described the synthesis of various quinoline derivatives and their subsequent in vitro evaluations against cancer cell lines. The results indicated that certain modifications enhanced anticancer activity significantly.

- Binding Affinity Studies : Interaction studies assessed the binding affinity of this compound with GABA_A receptors, revealing promising results that suggest allosteric modulation capabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.